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Compound of Interest

Compound Name: Orludodstat

Cat. No.: B605930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Orludodstat (BAY 2402234), a potent and selective inhibitor of dihydroorotate dehydrogenase

(DHODH), has emerged as a promising therapeutic agent in oncology. By targeting the de novo

pyrimidine synthesis pathway, Orludodstat disrupts the production of essential building blocks

for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells.

While showing promise as a monotherapy, the true potential of Orludodstat may lie in its

synergistic effects when combined with other targeted therapies. This guide provides a

comparative overview of preclinical data supporting the use of Orludodstat in combination with

targeted agents in various cancer types, complete with experimental data and detailed

protocols to inform further research and development.

Mechanism of Action: Orludodstat
Orludodstat exerts its anticancer effects by inhibiting DHODH, a mitochondrial enzyme crucial

for the fourth step in the de novo synthesis of pyrimidines.[1] This inhibition leads to a depletion

of the pyrimidine pool, which in turn triggers cell cycle arrest and apoptosis in cancer cells that

are highly dependent on this pathway for their proliferation.
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Caption: Orludodstat inhibits DHODH, blocking pyrimidine synthesis and cell proliferation.

Synergistic Combinations with Targeted Therapies
Preclinical studies have identified several targeted therapies that exhibit synergistic anti-tumor

activity when combined with Orludodstat. This section details the experimental evidence and

protocols for these promising combinations.

Orludodstat and Abiraterone in Castration-Resistant
Prostate Cancer (CRPC)
Rationale: CRPC often remains dependent on androgen receptor (AR) signaling. While

abiraterone inhibits androgen synthesis, tumors can develop resistance. Targeting a

fundamental metabolic pathway with Orludodstat offers a complementary approach to induce

cancer cell death.

A preclinical study investigating the combination of the DHODH inhibitor BAY2402234

(Orludodstat) with the androgen synthesis inhibitor abiraterone in CRPC models demonstrated

a significant synergistic effect. The combination therapy led to decreased intratumoral

testosterone levels and induced apoptosis, resulting in the inhibition of tumor growth in both

CWR22Rv1 xenograft tumors and patient-derived xenograft organoids.[1][2]

Quantitative Data Summary:
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Cell Line/Model Treatment Outcome Result

CWR22Rv1 Xenograft
Orludodstat +

Abiraterone
Tumor Growth

Significant inhibition

compared to single

agents[1][2]

CRPC PDX

Organoids

Orludodstat +

Abiraterone
Apoptosis

Increased apoptosis

compared to single

agents[1][2]

CRPC Cells
Orludodstat +

Abiraterone

Intratumoral

Testosterone

Decreased levels

compared to

Orludodstat alone[1]

[2]

Experimental Protocol: In Vivo Xenograft Study

Cell Line: CWR22Rv1 human prostate carcinoma cells.

Animal Model: Male BALB/c nude mice.

Tumor Implantation: 1 x 10^6 CWR22Rv1 cells in Matrigel were subcutaneously injected into

the flank of each mouse.

Treatment Groups:

Vehicle control

Orludodstat (dose and schedule to be determined based on the full publication)

Abiraterone (dose and schedule to be determined based on the full publication)

Orludodstat + Abiraterone

Administration: Orludodstat administered orally, abiraterone administered orally.

Endpoints: Tumor volume measured regularly with calipers. At the end of the study, tumors

were excised for analysis of apoptosis (e.g., TUNEL assay) and intratumoral testosterone

levels (e.g., LC-MS/MS).
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Caption: Orludodstat and Abiraterone synergistically inhibit tumor growth.

Orludodstat and CDK4/6 Inhibitors in Hepatocellular
Carcinoma (HCC)
Rationale: The cyclin D-CDK4/6-Rb pathway is frequently dysregulated in HCC. Combining a

cell cycle inhibitor like a CDK4/6 inhibitor with a metabolic inhibitor like Orludodstat can create

a powerful anti-proliferative effect.

A study in the HuH7 HCC cell line demonstrated that the combination of the CDK4/6 inhibitor

palbociclib and the DHODH inhibitor BAY2402234 (Orludodstat) resulted in a complete

prevention of DNA synthesis.[3] At higher concentrations, palbociclib synergistically enhanced

the cell-killing effects of Orludodstat.[3]

Quantitative Data Summary:

Cell Line Treatment Outcome Result

HuH7
Palbociclib (50 nM) +

Orludodstat (5 nM)

DNA Synthesis (BrdU

uptake)
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prevention[3]
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Palbociclib (5 µM) +

Orludodstat (≤1 nM)
Cell Viability
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enhancement of cell

killing[3]

Experimental Protocol: Cell Viability and DNA Synthesis Assays
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Cell Line: HuH7 human hepatocellular carcinoma cells.

Cell Culture: Cells were cultured in appropriate media and conditions.

Drug Treatment: Cells were treated with a matrix of concentrations of palbociclib and

Orludodstat, both alone and in combination, for 48-72 hours.

DNA Synthesis Assay: Bromodeoxyuridine (BrdU) incorporation was measured using a

commercially available ELISA kit according to the manufacturer's instructions.

Cell Viability Assay: Cell viability was assessed using a standard method such as MTT or

CellTiter-Glo assay.

Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method

to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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